Somatostatin - 51110-01-1

Somatostatin

Catalog Number: EVT-242877
CAS Number: 51110-01-1
Molecular Formula: C76H104N18O19S2
Molecular Weight: 1637.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Somatostatin is a cyclic peptide hormone found in the gastrointestinal system and central nervous system. [] It exists in two biologically active forms: somatostatin-14 and somatostatin-28. [] Somatostatin is primarily known for its inhibitory effects on various endocrine and exocrine secretions. [] In scientific research, somatostatin is a valuable tool for studying hormone regulation, neurotransmission, and cell proliferation. []

Synthesis Analysis

Somatostatin can be synthesized using solid-phase peptide synthesis methods. [] This involves sequentially adding amino acids to a growing peptide chain attached to a solid support. [] The process requires careful optimization of coupling reactions, deprotection steps, and purification procedures to obtain the desired peptide with high purity and yield.

Molecular Structure Analysis

Somatostatin-14 is a cyclic tetradecapeptide with a disulfide bond between cysteine residues at positions 3 and 14. [] The amino acid sequence of somatostatin-14 is H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH. [] Somatostatin-28 is an extended form of somatostatin-14 with 14 additional amino acids at the N-terminus. [] The cyclic structure of somatostatin is crucial for its biological activity. []

Mechanism of Action

Somatostatin exerts its biological effects by binding to five distinct G protein-coupled receptors: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. [, ] These receptors are widely distributed throughout the body, including the brain, pituitary gland, pancreas, gastrointestinal tract, and immune system. [] Upon binding to its receptors, somatostatin activates different intracellular signaling pathways, leading to the inhibition of hormone secretion, neurotransmission, and cell proliferation. [, ]

Physical and Chemical Properties Analysis

Somatostatin is a relatively stable peptide with a short half-life in circulation (approximately 2 minutes). [] This short half-life necessitates the development of longer-acting analogs for clinical use. [] Somatostatin is soluble in water and other polar solvents. Its physical and chemical properties are crucial for its biological activity and its interaction with receptors and enzymes.

Applications
  • Endocrinology: Somatostatin plays a vital role in regulating hormone secretion. Studies have shown that somatostatin inhibits the release of growth hormone, insulin, glucagon, and other hormones. [, , , ] This inhibitory effect has made somatostatin a valuable tool for investigating the mechanisms of hormone secretion and for developing treatments for endocrine disorders.
  • Neurobiology: Somatostatin is widely distributed in the central nervous system and participates in various neuronal processes, including neurotransmission, synaptic plasticity, and neuronal excitability. [, ] Studies have used somatostatin to investigate the role of specific neuronal circuits in various brain functions, such as learning, memory, and sensory processing.
  • Gastroenterology: Somatostatin is found in the gastrointestinal tract, where it inhibits exocrine pancreatic secretion. [] Studies have explored the role of somatostatin in regulating digestive processes, such as gastric acid secretion, intestinal motility, and pancreatic enzyme release. [, ]
  • Oncology: Somatostatin receptors are expressed in various tumors, including neuroendocrine tumors. [, , , , ] Somatostatin and its analogs have been investigated for their potential antitumor effects, either through direct cytotoxic/cytostatic effects or indirect mechanisms like inhibition of angiogenesis. [, ]
Future Directions
  • Developing more selective somatostatin receptor agonists and antagonists: This would allow for more targeted therapies with fewer side effects. []
  • Investigating the role of somatostatin in various diseases: This includes exploring its potential as a therapeutic target in neurodegenerative disorders, inflammatory diseases, and cancer. [, ]
  • Developing novel drug delivery systems for somatostatin and its analogs: This could improve their efficacy and reduce the frequency of administration. []
  • Further exploring the role of somatostatin in the regulation of cell proliferation and apoptosis: This could lead to new therapeutic strategies for cancer and other diseases characterized by uncontrolled cell growth. [, ]

[Ala2,D-Trp8,D-Cys14]-Somatostatin

Compound Description: [Ala2,D-Trp8,D-Cys14]-Somatostatin is a synthetic analog of somatostatin. Like somatostatin, it has been shown to suppress arginine-stimulated growth hormone release in patients with acromegaly. In a study comparing its effects to somatostatin, it was found to have a more potent inhibitory effect on growth hormone release while having a smaller impact on insulin and glucagon release [].

Relevance to Somatostatin: This compound is a structurally modified analog of somatostatin. The modifications result in altered pharmacological properties, particularly a more selective inhibition of growth hormone release compared to the natural peptide [].

L-5F-Trp8-Somatostatin

Compound Description: L-5F-Trp8-Somatostatin is another synthetic analog of somatostatin. Similar to [Ala2,D-Trp8,D-Cys14]-Somatostatin, it exhibits a stronger suppressive effect on arginine-stimulated growth hormone release in acromegalic patients compared to native somatostatin. It also shows less inhibition of insulin and glucagon release compared to the natural peptide [].

Relevance to Somatostatin: This synthetic analog of somatostatin shares the ability to suppress growth hormone release but with an altered selectivity profile for different hormonal axes []. The structural modifications in this analog compared to somatostatin lead to these differences in biological activity.

Octreotide

Compound Description: Octreotide is a synthetic, long-acting octapeptide analog of somatostatin. It exhibits a high affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Octreotide effectively inhibits the secretion of various peptides and amines from neuroendocrine cells [, ]. It is considered a gold standard treatment for acromegaly and certain functioning neuroendocrine tumors, such as carcinoid tumors with carcinoid syndrome and endocrine pancreatic tumors [].

Relevance to Somatostatin: Octreotide is a structurally modified, shorter analog of somatostatin designed for increased stability and duration of action [, ]. It shares somatostatin's inhibitory effects on hormone secretion but also displays potential antitumor activity [].

Lanreotide

Compound Description: Lanreotide is a synthetic octapeptide analog of somatostatin. Similar to octreotide, it exhibits a high affinity for SSTR2 and SSTR5, effectively inhibiting hormone secretion from neuroendocrine cells. It is also available in a long-acting formulation [, ]. Like octreotide, lanreotide is considered a standard treatment option for acromegaly and functioning neuroendocrine tumors [].

Relevance to Somatostatin: Lanreotide, another synthetic analog of somatostatin, shares its ability to suppress hormone release and has been developed into a clinically useful agent due to its favorable pharmacokinetic properties [].

Vapreotide

Compound Description: Vapreotide is a synthetic octapeptide analog of somatostatin. Like octreotide and lanreotide, vapreotide binds with high affinity to SSTR2 and SSTR5 and effectively inhibits the secretion of peptides and amines from neuroendocrine cells [].

[111In-DTPA]-Octreotide

Compound Description: [111In-DTPA]-Octreotide is a radiolabeled form of octreotide used in medical imaging. It utilizes the radioactive isotope Indium-111 (111In) chelated to octreotide via diethylenetriaminepentaacetic acid (DTPA). This radiopharmaceutical binds to somatostatin receptors, particularly SSTR2, allowing visualization of somatostatin receptor-positive tumors [].

Relevance to Somatostatin: This radiolabeled octreotide derivative exploits the high affinity of octreotide for somatostatin receptors to enable the imaging and localization of tumors expressing these receptors, aiding in diagnosis and staging [].

[90Y-DOTA,Tyr3]-Octreotide (90Y-DOTATOC)

Compound Description: [90Y-DOTA,Tyr3]-Octreotide (90Y-DOTATOC) is a radiolabeled form of octreotide used in peptide receptor radionuclide therapy (PRRT). It utilizes the radioactive isotope Yttrium-90 (90Y), which emits beta radiation for therapeutic purposes. The 90Y is chelated to octreotide through the chelator DOTA (dodecanetetraacetic acid) []. The Tyr3 modification enhances its binding affinity for somatostatin receptors, enabling targeted delivery of radiation to tumor cells expressing these receptors, particularly SSTR2 [].

Relevance to Somatostatin: [90Y-DOTATOC] utilizes the receptor-binding properties of octreotide, a somatostatin analog, to deliver targeted radiation therapy to tumors expressing somatostatin receptors. This approach leverages the specific targeting capabilities of somatostatin analogs for therapeutic purposes [].

[90Y-DOTA]-Lanreotide

Compound Description: [90Y-DOTA]-Lanreotide is another radiolabeled somatostatin analog designed for PRRT. It employs the chelator DOTA to link 90Y to lanreotide, enabling targeted delivery of beta radiation to tumor cells expressing somatostatin receptors, primarily SSTR2 [].

Relevance to Somatostatin: This radiopharmaceutical is based on the somatostatin analog lanreotide and shares the high affinity for SSTR2, making it suitable for targeted radiotherapy of somatostatin receptor-positive tumors [].

[177Lu-DOTA,Tyr3]-Octreotate

Compound Description: [177Lu-DOTA,Tyr3]-Octreotate is a radiopeptide used in PRRT. It comprises the radioisotope Lutetium-177 (177Lu) chelated to a modified octreotide analog (octreotate) via DOTA. The Tyr3 modification enhances its affinity for SSTR2, allowing targeted delivery of beta radiation to tumor cells [].

Relevance to Somatostatin: This therapeutic compound leverages the receptor-targeting properties of a modified somatostatin analog (octreotate) for delivering localized radiation therapy to tumors expressing SSTR2 [].

Des-Ala1-Somatostatin

Compound Description: Des-Ala1-Somatostatin is a truncated form of somatostatin lacking the N-terminal Alanine residue []. It is considered a potential degradation product of somatostatin.

Somatostatin-14

Compound Description: Somatostatin-14 is a naturally occurring, cyclic peptide consisting of 14 amino acids. It acts as an inhibitory hormone, primarily targeting the pituitary gland to suppress growth hormone release [, ]. Somatostatin-14 also acts in the pancreas, inhibiting the secretion of insulin and glucagon [, ].

Relevance to Somatostatin: Somatostatin-14 is a naturally occurring form of somatostatin, often used interchangeably with the term “somatostatin.” It plays a crucial role in regulating various physiological processes by binding to and activating somatostatin receptors [, ].

Cyclo-Somatostatin

Compound Description: Cyclo-somatostatin is a cyclic analog of somatostatin designed to antagonize the effects of somatostatin by blocking its interaction with somatostatin receptors [].

Relevance to Somatostatin: Cyclo-somatostatin serves as a valuable tool to investigate the physiological roles of somatostatin by blocking its receptors and thus inhibiting its actions [].

Properties

CAS Number

51110-01-1

Product Name

Somatostatin

IUPAC Name

(4R,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

Molecular Formula

C76H104N18O19S2

Molecular Weight

1637.9 g/mol

InChI

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57?,58-,59-,62-,63-/m0/s1

InChI Key

NHXLMOGPVYXJNR-FQSIDJEASA-N

SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O

Synonyms

Cyclic Somatostatin
Somatofalk
Somatostatin
Somatostatin 14
Somatostatin, Cyclic
Somatostatin-14
Somatotropin Release Inhibiting Factor
Somatotropin Release Inhibiting Hormone
Somatotropin Release-Inhibiting Factor
Somatotropin Release-Inhibiting Hormone
SRIH-14
Stilamin

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.